4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE
Overview
Description
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE is an organic compound with the molecular formula C8H7ClF3NO It is a derivative of benzenamine, featuring a chloro group, a methoxy group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE typically involves multiple steps, starting from readily available precursors. One common method is the radical trifluoromethylation of carbon-centered intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while substitution of the chloro group can produce various substituted benzenamines.
Scientific Research Applications
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the chloro and methoxy groups.
2-Chloro-5-(trifluoromethyl)benzenamine: Similar structure but lacks the methoxy group.
Uniqueness
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE is unique due to the presence of all three functional groups (chloro, methoxy, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7ClF3NO |
---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
4-chloro-2-methoxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
BILJMVTZCRRVSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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